molecular formula C14H13ClN2O2 B1341267 N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide CAS No. 953898-60-7

N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide

Cat. No. B1341267
CAS RN: 953898-60-7
M. Wt: 276.72 g/mol
InChI Key: WPVXEDOTNRGCEK-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide (NAPCA) is an aminophenoxyacetamide compound that has been used in a wide variety of scientific research applications. NAPCA is useful for its ability to be synthesized in a variety of ways, as well as its biochemical and physiological effects on living organisms.

Scientific Research Applications

  • Synthesis and Molecular Docking Analysis : One derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and its structure elucidated using spectroscopic techniques. Its anticancer activity was explored through in silico modeling, targeting the VEGFr receptor. This study highlights the compound's potential as an anticancer agent and provides a basis for understanding the structural features relevant to its activity (Sharma et al., 2018).

  • Anti-inflammatory Drug Synthesis and Molecular Docking : Another related compound, N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, was synthesized, demonstrating the versatility of N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide derivatives in drug development. This compound's anti-inflammatory activity was confirmed through in silico modeling, targeting cyclooxygenase domains COX-1 and 2 (Al-Ostoot et al., 2020).

  • Potential Pesticides : Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide were characterized by X-ray powder diffraction, suggesting their application as potential pesticides. This research extends the applicability of such compounds beyond medicinal chemistry into agricultural science (Olszewska et al., 2009).

  • Antitumor Activity of Derivatives : The synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, using a structure related to N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide, showed considerable anticancer activity against certain cancer cell lines. This further underscores the potential of such compounds in the development of anticancer drugs (Yurttaş et al., 2015).

properties

IUPAC Name

N-(3-aminophenyl)-2-(4-chlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-10-4-6-13(7-5-10)19-9-14(18)17-12-3-1-2-11(16)8-12/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVXEDOTNRGCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide

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